1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
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Overview
Description
1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrrolo and triazine rings
Preparation Methods
The synthesis of 1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Scientific Research Applications
This compound has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in cellular pathways, ultimately exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, which share structural similarities but differ in their substituents. For example:
- 1,4-Dihydro-5-methyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
- 1,4-Dihydro-5-ethyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
These compounds exhibit unique properties and reactivities, making 1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid distinct in its applications and effectiveness .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-oxo-5-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-5(2)7-6(10(15)16)3-13-8(7)9(14)11-4-12-13/h3-5H,1-2H3,(H,15,16)(H,11,12,14) |
InChI Key |
RDTOKNNZJDHPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=O)NC=NN2C=C1C(=O)O |
Origin of Product |
United States |
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